Megistophylline I

Description

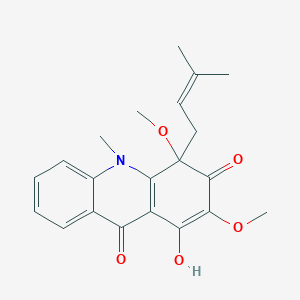

Megistophylline I is a naturally occurring alkaloid isolated from Sarcomelicope megistophylla, a plant species known for its diverse secondary metabolites . As a member of the alkaloid family, it exhibits characteristic nitrogen-containing heterocyclic structures, which often confer significant biological activity.

Properties

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

1-hydroxy-2,4-dimethoxy-10-methyl-4-(3-methylbut-2-enyl)acridine-3,9-dione |

InChI |

InChI=1S/C21H23NO5/c1-12(2)10-11-21(27-5)19-15(17(24)18(26-4)20(21)25)16(23)13-8-6-7-9-14(13)22(19)3/h6-10,24H,11H2,1-5H3 |

InChI Key |

NKIILTMQVNPWHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)C |

Synonyms |

megistophylline I megistophylline-I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

- This compound vs. Megistophylline II: Both are derived from Sarcomelicope megistophylla and likely share a core indole or isoquinoline framework common to many alkaloids. Subtle structural variations, such as hydroxylation or methylation patterns, may differentiate their bioactivity .

- Such differences influence solubility and receptor binding .

- Mechercharstatin A/B: Marine-derived (from Thermoactinomyces sp. YM3-251), these compounds may exhibit cyclic peptide or polyketide hybrid structures, diverging significantly from this compound’s alkaloid base .

Physicochemical Properties

While exact data (e.g., melting points, optical rotation) are unavailable in the provided evidence, general trends emerge:

- Solubility: this compound and II are likely soluble in ethanol, whereas Mechercharstatin A/B, being microbial metabolites, may show higher aqueous solubility .

- Stability : Alkaloids like Megalanthonine (from Heliotropium mega-lanthum) are often heat-labile, whereas marine-derived Mechercharstatins might exhibit greater thermal resilience due to their microbial origin .

Comparative Data Table

Table 1: Comparison of this compound with Structurally/Functionally Similar Compounds

| Compound | Source | Core Structure | Key Properties | Biological Activity |

|---|---|---|---|---|

| This compound | Sarcomelicope megistophylla | Alkaloid | Ethanol-soluble, crystalline | Insecticidal (hypothesized) |

| Megistophylline II | Sarcomelicope megistophylla | Alkaloid | Similar to this compound | Synergistic insecticidal effects |

| Meconoquintupline | Meconopsis quintuplinervia | Benzylisoquinoline | Moderate polarity | Analgesic, anti-inflammatory |

| Mechercharstatin A | Thermoactinomyces sp. YM3-251 | Cyclic peptide | Aqueous-soluble | Antimicrobial |

| Megalanthonine | Heliotropium mega-lanthum | Pyrrolizidine alkaloid | Heat-sensitive | Neurotoxic (in high doses) |

Note: Data synthesized from available literature; gaps indicate areas requiring further study .

Research Limitations and Contradictions

- Data Availability : Specific spectroscopic or chromatographic data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, though supplementary tables in may contain unrevealed details .

- Contradictory Evidence : While this compound is hypothesized as insecticidal, comparable alkaloids like Megastachine show variable efficacy depending on extraction methods, suggesting context-dependent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.